molecular formula C20H18ClN3O4S B11276875 Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11276875
M. Wt: 431.9 g/mol
InChI Key: RYJAQTJFQKZZTC-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the carbamoyl and sulfanylidene groups. Common reagents used in these reactions include chlorinated aromatic compounds, carbamoyl chlorides, and thiolating agents. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as crystallization and chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chlorophenyl)propanoate: This compound shares the chlorophenyl group but lacks the quinazoline and sulfanylidene moieties.

    Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

Methyl 3-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H18ClN3O4SC_{20}H_{18}ClN_3O_4S and a molecular weight of 431.9 g/mol. Its structure includes various functional groups that contribute to its biological activity. The IUPAC name for this compound is methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate.

PropertyValue
Molecular FormulaC20H18ClN3O4S
Molecular Weight431.9 g/mol
IUPAC Namemethyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
InChI KeyRYJAQTJFQKZZTC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of various enzymes and receptors, influencing cellular pathways involved in metabolism, signal transduction, and gene expression.

Potential Targets:

  • Enzymes : The compound may inhibit certain enzymes related to metabolic pathways.
  • Receptors : Interaction with specific receptors can modulate physiological responses.
  • Protein Interactions : It may alter protein-protein interactions critical for cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by targeting the c-MYC transcription factor pathway .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi through mechanisms that disrupt cell wall synthesis or inhibit essential metabolic pathways .

Case Studies and Research Findings

  • Case Study on Anticancer Effects : A study evaluated the effects of quinazoline derivatives on cancer cell lines, revealing that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .
  • Antimicrobial Testing : Another research focused on the antimicrobial activity of related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the quinazoline structure could enhance efficacy .

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H18ClN3O4S/c1-28-19(27)12-6-7-14-16(10-12)23-20(29)24(18(14)26)9-8-17(25)22-11-13-4-2-3-5-15(13)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29)

InChI Key

RYJAQTJFQKZZTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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